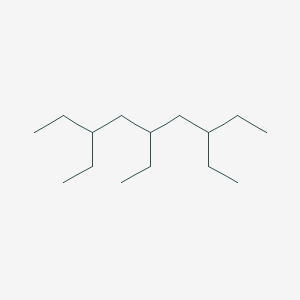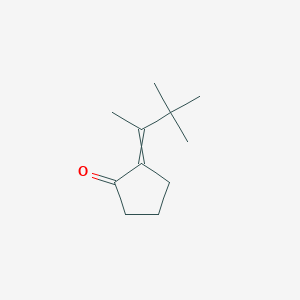
2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one is an organic compound with a unique structure that combines a cyclopentanone ring with a 3,3-dimethylbutan-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the condensation of cyclopentanone with 3,3-dimethylbutan-2-one under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutan-2-one: A related compound with a similar structure but lacking the cyclopentanone ring.
Cyclopentanone: The parent compound of the cyclopentanone ring present in 2-(3,3-Dimethylbutan-2-ylidene)cyclopentan-1-one.
Uniqueness
This compound is unique due to the combination of the cyclopentanone ring and the 3,3-dimethylbutan-2-ylidene substituent. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
104664-45-1 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbutan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-8(11(2,3)4)9-6-5-7-10(9)12/h5-7H2,1-4H3 |
Clave InChI |
HZHIZKMAQRKNOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCC1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




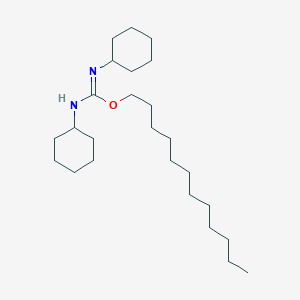
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
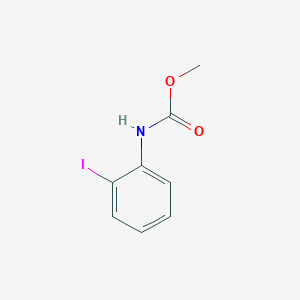

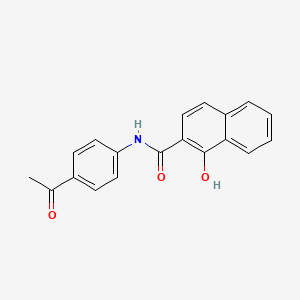
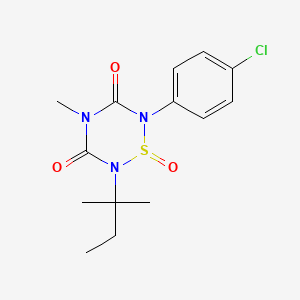
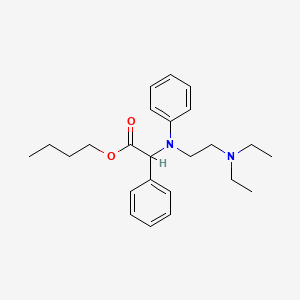


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
